

AT7867 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects

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Compound of Interest

Compound Name: AT7867 dihydrochloride

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Abstract

AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB), p70 S6 kinase (p70S6K), and protein kinase A (PKA).^{[1][2]} By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts pathways integral to cell survival, proliferation, and metabolism, leading to the induction of apoptosis and inhibition of tumor growth.^{[1][3]} This technical guide provides an in-depth overview of the downstream signaling effects of AT7867, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of its target kinases.^{[1][2]} Its primary targets are members of the AGC kinase family, including all three isoforms of Akt (Akt1, Akt2, and Akt3), p70S6K, and PKA.^{[2][4]} The inhibition of these kinases leads to a cascade of downstream effects, ultimately impacting cell cycle progression, proliferation, and survival.^{[3][5]}

Quantitative Data: Kinase Inhibition and Cellular Potency

The inhibitory activity of AT7867 has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, providing a comparative view of its potency against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition

Kinase	IC50 (nM)
Akt1	32[2][4]
Akt2	17[2][4]
Akt3	47[2][4]
p70S6K	85[2][4]
PKA	20[2][4]

Table 2: Inhibition of Cell Proliferation in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MES-SA	Uterine Sarcoma	0.94[2]
MCF-7	Breast Cancer	1.86[2]
HCT116	Colon Cancer	1.76[2]
MDA-MB-468	Breast Cancer	2.26[2]
HT29	Colon Cancer	3.04[2]
U87MG	Glioblastoma	8.22[2]
PC-3	Prostate Cancer	10.37[2]
DU145	Prostate Cancer	11.86[2]

Table 3: Cellular Inhibition of Downstream Signaling

Cell Line	Downstream Marker	IC50 (μM)
Various Cancer Cell Lines	p-GSK3β (Ser9)	2 - 4[2][3]
U87MG	p-GSK3β (Ser9)	7.1[3]

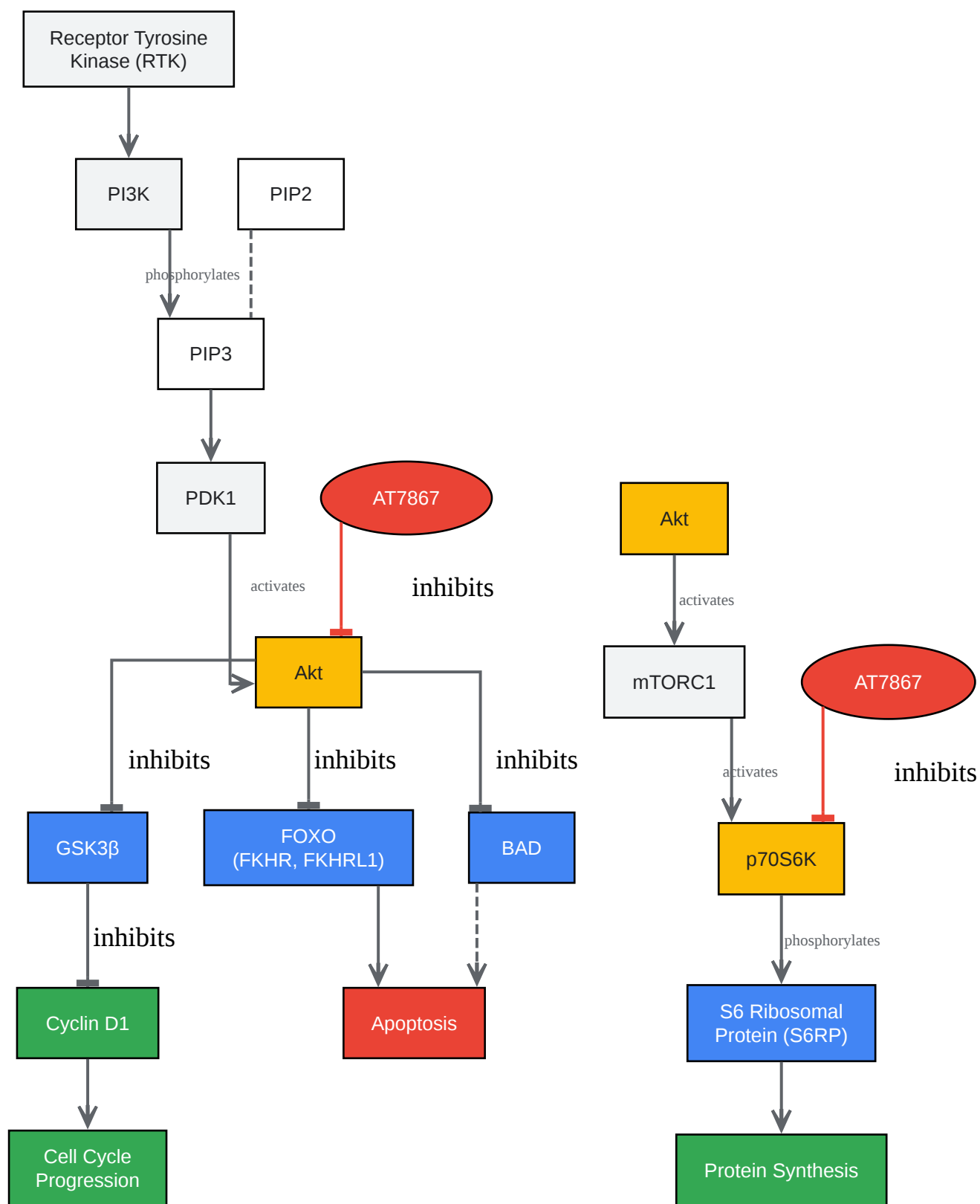
Downstream Signaling Pathways

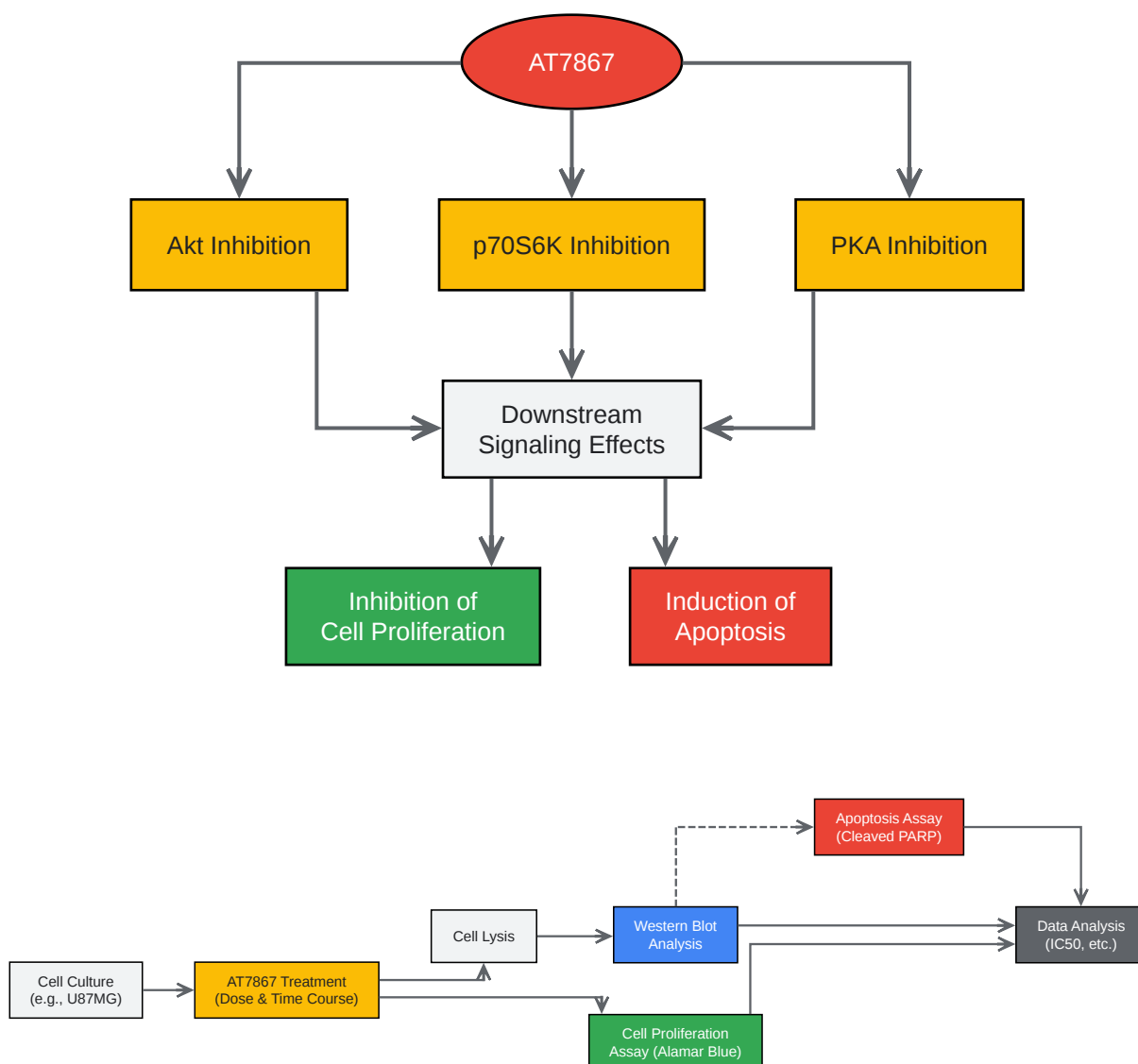
AT7867's inhibition of Akt, p70S6K, and PKA disrupts several critical downstream signaling cascades.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[3] AT7867 directly inhibits Akt, preventing the phosphorylation and subsequent activation of its numerous downstream substrates.

- **GSK3β:** Inhibition of Akt leads to reduced phosphorylation of glycogen synthase kinase-3β (GSK3β) at Serine 9.[1][3] This de-phosphorylation activates GSK3β, which in turn can regulate cell cycle progression, in part by suppressing the expression of Cyclin D1.[3]
- **Forkhead Box O (FOXO) Transcription Factors:** Akt-mediated phosphorylation of FOXO transcription factors (like FKHR/FOXO1 and FKHRL1/FOXO3a) sequesters them in the cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions.[2][3] By inhibiting Akt, AT7867 allows these transcription factors to translocate to the nucleus and initiate the transcription of genes involved in apoptosis.[3]
- **BAD:** The pro-apoptotic protein BAD is inactivated by Akt-dependent phosphorylation. AT7867 treatment prevents this phosphorylation, thereby promoting apoptosis.[3]





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